Molecular Weight and Formula Differentiate the 3-Methyl Analog from Unsubstituted and Dimethyl Comparators
The target compound (C20H19N3O, MW 317.39) carries a single methyl substituent at the 3-position of the benzamide ring, distinguishing it from the unsubstituted parent N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide (CAS 1043141-06-5; C19H17N3O, MW 303.36) and the more sterically demanding 3,5-dimethyl analog (CAS 1043141-59-8; C21H21N3O, MW 331.41) . In closely related pyrazole benzamide series explored for RORγ inverse agonism, the introduction of a single methyl group at this position was shown to significantly modulate lipophilicity and target binding, with potency differences spanning orders of magnitude between mono-methyl and unsubstituted or di-methyl variants [1]. Although direct potency data for this specific CAS registry number is not available in the public domain, the documented SAR from the pyrazole benzamide class supports the conclusion that the 3-methyl substitution pattern confers discrete physicochemical and potentially pharmacological properties that cannot be replicated by other analogs.
| Evidence Dimension | Molecular weight and molecular formula (physicochemical differentiation) |
|---|---|
| Target Compound Data | MW: 317.39 g/mol; Formula: C20H19N3O |
| Comparator Or Baseline | Unsubstituted analog (CAS 1043141-06-5): MW 303.36, C19H17N3O; 3,5-Dimethyl analog (CAS 1043141-59-8): MW 331.41, C21H21N3O |
| Quantified Difference | ΔMW vs. unsubstituted: +14.03 g/mol; ΔMW vs. 3,5-dimethyl: -14.02 g/mol |
| Conditions | Calculated from molecular formula; source: Chemsrc and Chemeenu vendor databases |
Why This Matters
The distinct molecular weight and formula directly impact calculated physicochemical properties such as logP, which are critical for predicting membrane permeability, solubility, and target binding in cell-based assays, making the 3-methyl analog a unique tool compound for SAR exploration where intermediate lipophilicity is desired.
- [1] Wang, T., Banerjee, D., Bohnert, T., Chao, J., Enyedy, I., Fontenot, J., Guertin, K., Jones, H., Lin, E. Y., Marcotte, D., Talreja, T., & Van Vloten, K. (2015). Discovery of novel pyrazole-containing benzamides as potent RORγ inverse agonists. Bioorganic & Medicinal Chemistry Letters, 25(15), 2985–2990. View Source
